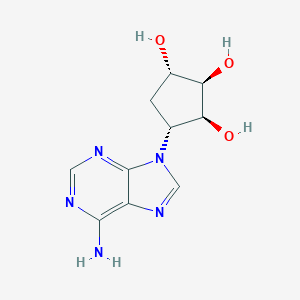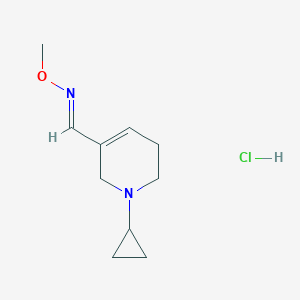
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride, also known as CPT-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves the inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride increases the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders.
Biochemical And Physiological Effects
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride can increase the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders. 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in lab experiments is that it is a potent inhibitor of MAO-B. This makes it a useful tool for studying the role of MAO-B in neurodegenerative disorders. However, one of the limitations of using 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in lab experiments is that it has a low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride. One direction is to investigate the potential therapeutic applications of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in the treatment of neurodegenerative disorders. Another direction is to explore the potential use of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride as a tool for studying the role of MAO-B in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride.
Conclusion
In conclusion, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride have been discussed in this paper. Further research is needed to better understand the potential therapeutic applications of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in the treatment of neurodegenerative disorders and to explore its potential use as a tool for studying the role of MAO-B in the brain.
Synthesis Methods
The synthesis of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves the reaction of 1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde with O-methylhydroxylamine hydrochloride. The product is then purified using recrystallization techniques. The yield of the synthesis method is approximately 70%.
Scientific Research Applications
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been used in various scientific research applications, including studies on Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride increases the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders.
properties
CAS RN |
139886-19-4 |
|---|---|
Product Name |
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride |
Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
(E)-1-(1-cyclopropyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-13-11-7-9-3-2-6-12(8-9)10-4-5-10;/h3,7,10H,2,4-6,8H2,1H3;1H/b11-7+; |
InChI Key |
RYCBHJSEXKIGKN-RVDQCCQOSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)C2CC2.Cl |
SMILES |
CON=CC1=CCCN(C1)C2CC2.Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)C2CC2.Cl |
synonyms |
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxim e hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



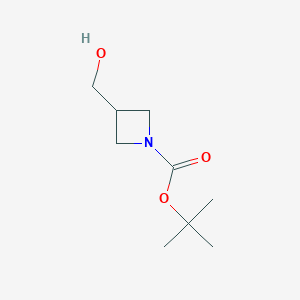
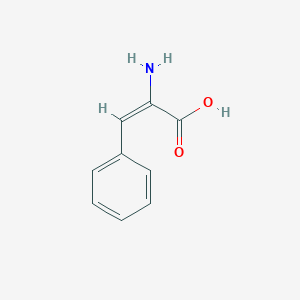
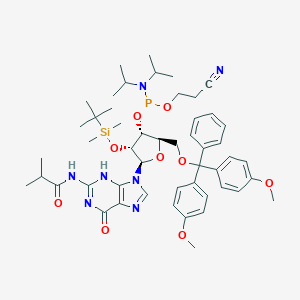
![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)
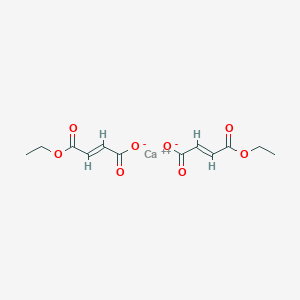
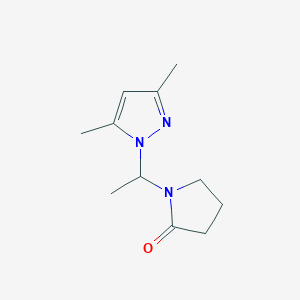
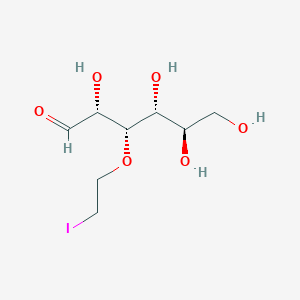
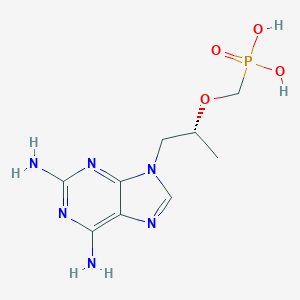
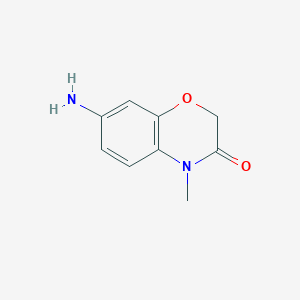
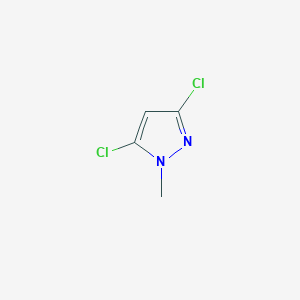
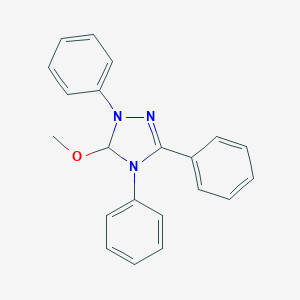
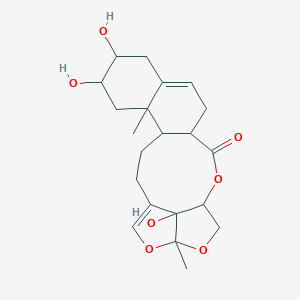
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)
